molecular formula C17H21FN2O2 B4427740 N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4427740
M. Wt: 304.36 g/mol
InChI Key: UOPNTSRIYURSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a novel compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the metabolism of GABA in the brain. Inhibition of GABA-AT results in increased levels of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT results in increased levels of GABA, which can lead to a decrease in neuronal excitability and anxiolytic, anticonvulsant, and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can lead to a decrease in neuronal excitability. This can result in anxiolytic, anticonvulsant, and antipsychotic effects. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for GABA-AT inhibition. This allows for precise manipulation of GABA levels in the brain. However, one limitation is that this compound has poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of Angelman syndrome. Another area of interest is its potential use in the treatment of addiction. Additionally, further studies are needed to fully understand the long-term effects of this compound on GABA levels in the brain and its potential use in the treatment of other neurological and psychiatric disorders.

Scientific Research Applications

N-cyclohexyl-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown efficacy in animal models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder characterized by developmental delay, intellectual disability, and seizures.

properties

IUPAC Name

N-cyclohexyl-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O2/c18-14-8-4-5-9-15(14)20-11-12(10-16(20)21)17(22)19-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPNTSRIYURSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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